

Spectroscopic Data for 6-Bromo-3-fluoroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-fluoroisoquinoline

Cat. No.: B1506541

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Foreword

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. **6-Bromo-3-fluoroisoquinoline** stands as a key intermediate, valued for its potential in the synthesis of complex molecular architectures for neurological and oncological applications.^[1] While its synthetic utility is recognized, publicly available, experimentally-derived spectroscopic data remains scarce. This guide, therefore, serves as an in-depth technical resource, providing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **6-Bromo-3-fluoroisoquinoline**, grounded in established spectroscopic principles and substituent effect analysis. Furthermore, this document outlines a robust, self-validating experimental protocol for the acquisition of such data, intended to guide researchers in their empirical investigations.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a clear understanding of the molecule's structure. The following diagram illustrates the IUPAC numbering for the isoquinoline core of **6-Bromo-3-fluoroisoquinoline**, which will be referenced throughout this guide.

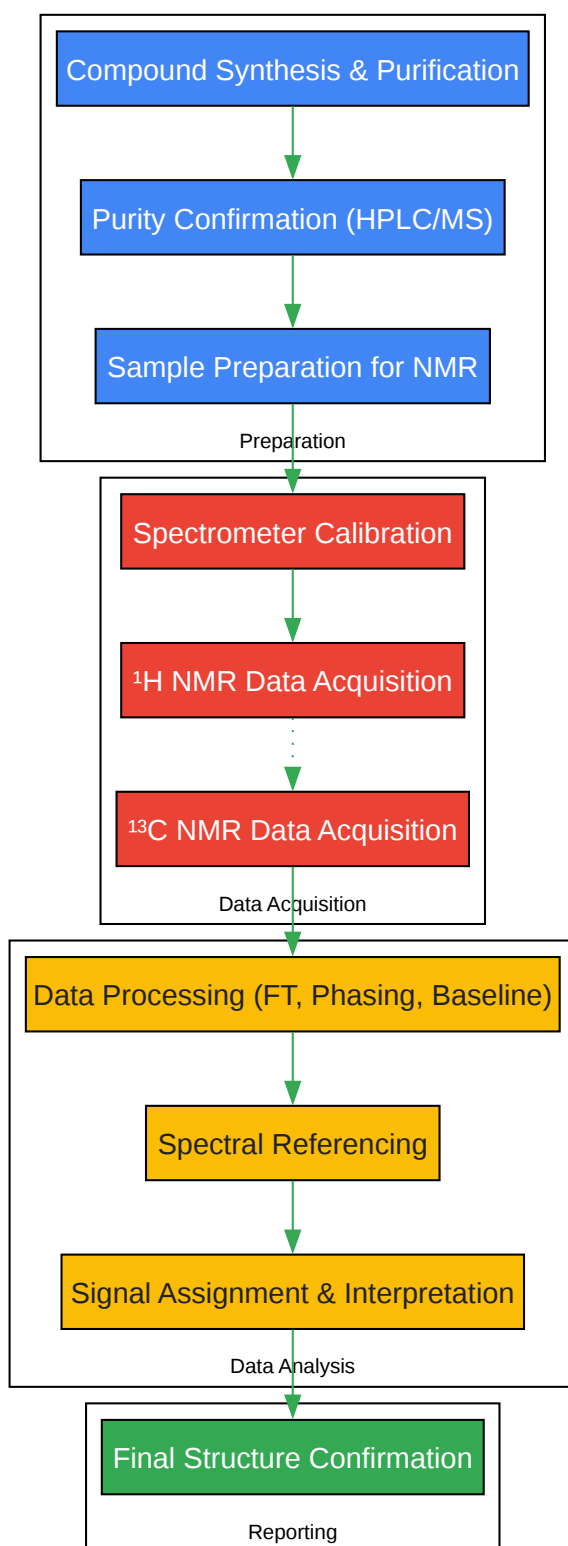


Figure 2: General Workflow for NMR Analysis

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Sources

- 1. 6-BroMo-3-fluoroisoquinoline [myskinrecipes.com]
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